2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde

Malaria DHODH inhibitor Antimalarial drug discovery

2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352494-23-5) is a heterocyclic building block featuring a 2-oxo-1,2-dihydropyridine core linked to a piperidine ring bearing an N-formyl group. This compound belongs to a privileged scaffold class that has been explicitly claimed in patent literature as a small-molecule inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated target for malaria chemotherapy.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B11824064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C2=CC=CNC2=O)C=O
InChIInChI=1S/C11H14N2O2/c14-8-13-7-2-1-5-10(13)9-4-3-6-12-11(9)15/h3-4,6,8,10H,1-2,5,7H2,(H,12,15)
InChIKeyARWDDEKOCPDJPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde: A Key Intermediate for DHODH-Targeted Antimalarial Programs


2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352494-23-5) is a heterocyclic building block featuring a 2-oxo-1,2-dihydropyridine core linked to a piperidine ring bearing an N-formyl group. This compound belongs to a privileged scaffold class that has been explicitly claimed in patent literature as a small-molecule inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated target for malaria chemotherapy [1]. The molecule possesses drug-like physicochemical properties, including a molecular weight of 206.24 g/mol, a calculated LogP of 0.4, one hydrogen bond donor, and two hydrogen bond acceptors [2]. Unlike many structurally related analogs that exist solely as protected intermediates (e.g., Boc- or Cbz-derivatives), this compound presents the free N-formyl piperidine, making it directly suitable for structure-activity relationship (SAR) exploration in antimalarial drug discovery programs focused on pyrimidine biosynthesis inhibition.

Why Generic 2-Oxo-Piperidine Analogs Cannot Substitute for 2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde in Target-Based Screening


Within the broader 2-oxo-piperidine and dihydropyridinone chemical space, seemingly minor structural modifications produce order-of-magnitude differences in PfDHODH inhibitory potency, as documented in the patent SAR disclosure by Genzyme [1]. For example, within the same assay system, structurally related analogs in the US8703811 patent series span an IC50 range from 38 nM to over 250,000 nM against PfDHODH, demonstrating that potency is exquisitely sensitive to the specific substitution pattern on the dihydropyridine and piperidine rings [2][3]. Furthermore, the N-formyl substituent distinguishes this compound from more common N-Boc or N-Cbz protected analogs , which are not directly screening-compatible and require deprotection prior to biological evaluation. Selecting a generic, uncharacterized analog would introduce unacceptable uncertainty into lead optimization campaigns, as even a single-atom change in the heterocyclic attachment point can ablate target engagement.

Quantitative Differentiation of 2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde Against Closest Structural Analogs


PfDHODH Inhibitory Potency: Target Compound vs. Comparator Analogs from the Same Patent Series

The target compound demonstrates a PfDHODH IC50 of 178 nM under a standardized chromogen reduction (DCIP) assay format, placing it in the sub-micromolar potency tier within the US8703811 patent series. This potency is distinguishable from the low-nanomolar lead compound (Compound 60) but is markedly superior to weakly active analogs such as Compound 9 (IC50 = 30,000 nM), underscoring the non-linear SAR within this chemical series [1][2][3]. This quantitative potency differentiation enables its use as an intermediate-potency probe for calibrating SAR models and exploring the pharmacophore around the 2-position of the dihydropyridine ring.

Malaria DHODH inhibitor Antimalarial drug discovery

Functional Group Differentiation: N-Formyl vs. Boc-Protected Piperidine for Screening Readiness

The target compound bears an N-formyl group (piperidine-1-carbaldehyde), whereas the closest commercially available analog, tert-butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate, carries a bulky Boc protecting group on the piperidine nitrogen . The N-formyl moiety is a compact, metabolically relevant substituent that is directly compatible with in vitro screening without synthetic manipulation. In contrast, the Boc-protected version requires an additional deprotection step (typically TFA-mediated) that introduces complexity, potential impurity profiles, and batch-to-batch variability into downstream biological assays. For procurement teams, this translates to a reduction in workflow steps and a minimization of auxiliary reagent costs when selecting the formyl variant.

Medicinal chemistry SAR exploration Building block procurement

Intra-Series Potency Ranking: Differentiation from Near-Neighbor Compound 33

Among compounds with sub-200 nM PfDHODH potency, the target compound (IC50 = 178 nM) and Compound 33 (BDBM120297, IC50 = 191 nM) exhibit near-identical activity against the enzyme under identical assay conditions [1][2]. This proximity in potency, despite structural differences in the heterocyclic core, suggests that the target compound occupies a unique region of chemical space where the 2-oxo-1,2-dihydropyridine moiety serves as an isosteric replacement for other heteroaryl systems. Researchers exploring bioisostere strategies can therefore use this compound as a direct comparator to probe the contribution of the dihydropyridinone ring to target binding and selectivity.

Structure-activity relationship Antimalarial DHODH

Physicochemical Profile: Favorable Drug-Likeness Parameters for Probe Development

The compound displays a low calculated LogP (XLogP3-AA = 0.4) and a molecular weight of 206.24 g/mol, which are within the favorable ranges of Lipinski's Rule of Five [1]. This contrasts with many higher-molecular-weight and more lipophilic analogs in the US8703811 series, such as Compound 60 (which contains an additional benzimidazole moiety), suggesting that the target compound may serve as a more ligand-efficient starting point for lead optimization [2]. For procurement decisions, these physicochemical properties indicate that the compound is likely to exhibit superior aqueous solubility and more predictable ADME behavior compared to larger, more lipophilic analogs, although direct comparative solubility or permeability data are not currently available.

Drug-likeness Physicochemical properties Lead optimization

Commercially Available Purity Benchmarking: NLT 98% for Reproducible Screening

The target compound is commercially available from MolCore with a certified purity specification of NLT 98%, supported by an ISO-certified quality management system . In comparative terms, not all vendors of related 2-oxo-dihydropyridine-piperidine analogs provide publicly documented batch-specific purity certificates with defined lower acceptance limits. For procurement officers sourcing compounds for high-throughput or quantitative biological screening, a defined purity floor (≥98% vs. unstated or ≥95%) directly impacts assay reproducibility and reduces the confounding effects of impurities on dose-response measurements. While this is a vendor-quality attribute rather than a molecular differentiator per se, it constitutes a procurement-relevant selection criterion when alternate suppliers offer analogs at lower or unverified purity grades.

Quality control Procurement specification Assay reproducibility

Optimal Deployment Scenarios for 2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde in Drug Discovery Programs


Calibration Standard for PfDHODH Biochemical Screening Assays

Given its well-defined IC50 of 178 nM against PfDHODH under a standardized DCIP chromogen reduction assay [1], this compound is ideally suited as a reference inhibitor for calibrating high-throughput screening (HTS) campaigns targeting the Plasmodium pyrimidine biosynthesis pathway. Its potency level fills the gap between weak binders (IC50 >10 µM) and high-affinity leads (IC50 <50 nM), providing a mid-range control for Z'-factor validation and inter-plate normalization.

Bioisostere Probing in Dihydropyridinone-Based Lead Optimization

The near-equipotent relationship between this compound (IC50 = 178 nM) and structurally distinct Compound 33 (IC50 = 191 nM) from the same patent series [1][2] establishes it as a key tool for bioisostere evaluation. Medicinal chemists can systematically replace the 2-oxo-1,2-dihydropyridine ring with alternative heterocycles while using this compound as the reference baseline, enabling quantitative assessment of the dihydropyridinone pharmacophore contribution to target binding.

Direct-to-Screen Fragment for Parasitology Drug Discovery

Unlike its Boc-protected analog tert-butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate, which requires a deprotection step prior to biological testing [1], the N-formyl functionality on this compound renders it directly compatible with cell-based and biochemical assays. This 'de novo screening-ready' property is particularly advantageous for contract research organizations (CROs) and academic screening centers running fragment-based or focused-library screening against neglected tropical disease targets, where minimizing synthetic turnaround time is a priority.

Physicochemical Benchmarking in Early-Stage Antimalarial Lead Selection

With a low calculated LogP of 0.4, a molecular weight of 206.24 g/mol, and only one hydrogen bond donor [1], this compound serves as a ligand-efficiency benchmark against which more elaborated, higher-molecular-weight leads in the US8703811 series can be compared. Procurement for ADME profiling studies benefits from selecting this lower-lipophilicity compound to establish baseline permeability, solubility, and metabolic stability parameters for the 2-oxo-dihydropyridine-piperidine chemotype.

Quote Request

Request a Quote for 2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.